Scientific Field: Medicinal Chemistry
Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Results or Outcomes: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Scientific Field: Organic Chemistry
Application Summary: Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Methods of Application: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
Results or Outcomes: The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Scientific Field: Pharmacology
Application Summary: 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds are optimized structures of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Methods of Application: The synthesis of these compounds involves the modification of the structure of previously reported pyrrolidine derivatives .
Results or Outcomes: These compounds have shown potential as SARMs, which are drugs that can selectively stimulate the androgen receptors in muscle and bone to promote growth, while having minimal effect on other organs .
Application Summary: A method was developed for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . These compounds have shown significant pharmacological activity .
Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Application Summary: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Application Summary: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a synthetic compound characterized by its dual pyrrolidine and pyridine structures. Its molecular formula is , with a molar mass of approximately 245.32 g/mol. This compound features a pyrrolidine moiety attached to a pyridine ring, which enhances its potential applications in medicinal chemistry and drug development due to the diverse biological activities associated with both structural components .
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical transformations:
The primary biological target of this compound is prolyl-tRNA synthetase (PRS), an enzyme involved in protein synthesis. Inhibition of PRS by this compound disrupts protein synthesis pathways, potentially leading to significant cellular effects. This mechanism suggests its relevance in developing therapeutic agents targeting protein synthesis-related diseases .
The synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone typically involves:
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone holds promise in various fields:
Interaction studies have shown that this compound effectively inhibits prolyl-tRNA synthetase, leading to decreased protein synthesis. This action suggests potential therapeutic applications in conditions where modulation of protein synthesis is beneficial, such as cancer and other proliferative diseases .
Several compounds share structural similarities with pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone:
Compound Name | Structure Description | Unique Features |
---|---|---|
Pyrrolidine | A simpler analog with a single pyrrolidine ring | Basic structure; less complex than target compound |
Pyrrolidin-2-one | Contains a lactam ring | Different reactivity profile due to lactam nature |
Pyrrolidin-2,5-dione | Features a dione structure | Displays distinct biological activities |
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is unique due to its dual structural components, which provide versatile scaffolds for drug development and highlight its potential in therapeutic applications not fully realized by simpler analogs .